molecular formula C22H20N4O2S B2696772 3-(3-methoxyphenyl)-1-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1798490-32-0

3-(3-methoxyphenyl)-1-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2696772
CAS No.: 1798490-32-0
M. Wt: 404.49
InChI Key: ZHOOSKWFNGYBRE-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 3 with a 3-methoxyphenyl group and at position 1 with a methyl group. The carboxamide at position 5 is linked to a (5-(thiophen-3-yl)pyridin-3-yl)methyl moiety. The methoxy group enhances solubility and modulates electronic properties, while the thiophene-pyridine hybrid substituent may influence target binding and pharmacokinetics .

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-26-21(10-20(25-26)16-4-3-5-19(9-16)28-2)22(27)24-12-15-8-18(13-23-11-15)17-6-7-29-14-17/h3-11,13-14H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOOSKWFNGYBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenyl)-1-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.42 g/mol. The structure incorporates a pyrazole nucleus, which is known for its significant role in medicinal chemistry.

Biological Activity Overview

Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific compound under discussion has shown promising results in various biological assays.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds structurally similar to the one have demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

Studies have shown that certain pyrazole derivatives possess significant antimicrobial activity against a range of bacterial strains. The presence of functional groups such as thiophenes and pyridines enhances their efficacy against pathogens like E. coli and S. aureus. For example, related compounds have been tested against these strains with notable success .

3. Anticancer Potential

The compound's structure suggests potential anticancer activity through modulation of signaling pathways involved in cell proliferation and apoptosis. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell growth via mechanisms involving the PI3K/Akt pathway, with IC50 values indicating effective inhibition at low micromolar concentrations .

The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific molecular targets:

  • Cytokine Inhibition : The inhibition of pro-inflammatory cytokines is primarily mediated through the suppression of transcription factors like NF-kB.
  • Enzyme Inhibition : Some compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
  • Cell Cycle Modulation : Anticancer effects may arise from the induction of cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to the compound :

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with significant MAO-B inhibitory activity and anti-inflammatory effects comparable to indomethacin .
Burguete et al. (2016)Reported antimicrobial activity against E. coli and S. aureus, highlighting the importance of the aliphatic amide pharmacophore .
Chovatia et al. (2017)Investigated anti-tubercular properties against Mycobacterium tuberculosis, demonstrating promising results at low concentrations .

Scientific Research Applications

Antiviral Activity

Recent studies have focused on the antiviral properties of pyrazole derivatives, including the compound . Pyrazoles have been investigated for their ability to inhibit viral replication and their effectiveness against various viruses, including HIV and influenza.

  • Case Study : A series of pyrazole-modified compounds were developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. These compounds maintained efficacy against key mutations in the virus, showcasing the potential of pyrazole derivatives in antiviral therapy .
CompoundVirus TargetedIC50 (μM)Reference
Pyrazole derivative AHIV1.96
Pyrazole derivative BInfluenza0.20

Anticancer Properties

The compound's structural features suggest potential activity against various cancer types. Pyrazole derivatives have been studied for their inhibitory effects on specific kinases involved in cancer progression.

  • Case Study : Recent research highlighted the effectiveness of certain pyrazole derivatives in inhibiting FLT3 kinase, a target in acute myeloid leukemia (AML). The compound demonstrated significant antiproliferative activity against FLT3-mutated cells, indicating its potential as a therapeutic agent in cancer treatment .
CompoundCancer TypeIC50 (μM)Reference
Pyrazole derivative CAML (FLT3)2.57
Pyrazole derivative DSolid tumors1.67

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

  • Case Study : Research has shown that certain pyrazole compounds can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief .

Comparison with Similar Compounds

Core Pyrazole Derivatives with Aryl Substituents

  • 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (3a–3p): These derivatives () share a pyrazole-carboxamide backbone but differ in substituents. For example: 3a: Phenyl groups at positions 1 and 4-cyano-1-phenyl. Exhibits moderate yield (68%) and melting point (133–135°C) . 3d: 4-fluorophenyl substituent, higher yield (71%), and higher melting point (181–183°C), suggesting enhanced crystallinity due to fluorine . Comparison: The target compound’s 3-methoxyphenyl and thiophene-pyridine groups may improve solubility and binding specificity compared to chlorophenyl analogs.

Trifluoromethyl-Substituted Pyrazoles

  • N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide () :
    The trifluoromethyl group increases metabolic stability and lipophilicity. Molecular weight: 303.68 g/mol .
  • Razaxaban (): A clinical factor Xa inhibitor with a trifluoromethyl group and benzisoxazole P1 ligand. High selectivity (SI > 1,000 vs. trypsin) and oral bioavailability due to optimized P4 substituents . Its thiophene-pyridine group could mimic the benzisoxazole’s role in target binding.

Thiophene-Containing Analogs

  • 3-(4-Fluorophenyl)-1-Methyl-N-({Pyrazolo[1,5-a]Pyridin-3-yl}Methyl)-1H-Pyrazole-5-Carboxamide () :
    Substitutes thiophene-pyridine with pyrazolo-pyridine. Molecular weight: 349.36 g/mol. The pyrazolo-pyridine may enhance π-π stacking in target interactions .
  • N-(4-Ethoxyphenyl)-1-Methyl-3-(Trifluoromethyl)-1H-Thieno[2,3-c]Pyrazole-5-Carboxamide (): Incorporates a fused thieno-pyrazole system. The ethoxy group improves solubility (logP ~3.2) compared to methoxy .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can intermediates be characterized?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or enolizable ketones .
  • Step 2: Introduction of the 3-methoxyphenyl group at position 3 via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Step 3: Methylation at the pyrazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions .
  • Step 4: Coupling the pyrazole-5-carboxylic acid derivative with the (5-(thiophen-3-yl)pyridin-3-yl)methylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
    Characterization: Monitor reactions using TLC and HPLC. Confirm intermediates via 1H^1H-/13C^{13}C-NMR, HRMS, and IR spectroscopy .

Q. Which spectroscopic and computational methods are recommended for structural validation?

  • X-ray crystallography provides absolute configuration, as demonstrated for structurally analogous pyrazole carboxamides (e.g., monoclinic crystal system, space group P21/nP2_1/n) .
  • NMR : 1H^1H-NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyridyl protons at δ 8.0–9.0 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/zm/z) .
  • DFT calculations : Predict electronic properties and compare with experimental IR/Raman spectra .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Modification strategies :
    • Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxy) substituents to assess bioactivity shifts .
    • Vary the thiophene or pyridine moieties to study π-π stacking interactions in target binding .
  • Biological assays : Test modified analogs in enzyme inhibition (e.g., kinases) or receptor-binding assays. Use IC50_{50} values and molecular docking to correlate substituent effects with activity .

Q. What computational approaches resolve contradictions in molecular docking vs. experimental binding data?

  • Molecular dynamics (MD) simulations : Account for protein flexibility and solvation effects, which static docking (e.g., AutoDock Vina) may overlook .
  • Binding free energy calculations : Use MM-PBSA/GBSA to refine docking scores and align with experimental KdK_d values .
  • Validate docking poses with mutagenesis studies or cryo-EM data if available.

Q. How can solubility and stability challenges in biological assays be addressed?

  • Solubility enhancement : Use co-solvents (e.g., DMSO ≤1%) or formulate with cyclodextrins .
  • Stability testing : Perform LC-MS stability assays under physiological conditions (pH 7.4, 37°C). Identify degradation products (e.g., hydrolysis of the carboxamide group) and modify labile sites via prodrug strategies .

Q. What methodologies reconcile discrepancies in biological activity across studies?

  • Standardize assays : Control variables like cell line passage number, serum concentration, and incubation time .
  • Dose-response curves : Use Hill slopes to assess cooperative binding effects.
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) if enzymatic assays show variability .

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